molecular formula C22H25FN6O2 B2969065 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1040675-57-7

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2969065
CAS RN: 1040675-57-7
M. Wt: 424.48
InChI Key: JWAWYTMGMZKNNN-UHFFFAOYSA-N
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Description

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C22H25FN6O2 and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives with structural features similar to the target compound were synthesized and screened for their antimicrobial activities. These compounds showed good to moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Antipsychotic Agents

Derivatives containing parts of the structure of the target compound have been evaluated as antipsychotic agents. These studies involved assessing their affinity for dopamine and serotonin receptors, indicating potential applications in treating psychiatric disorders (Raviña et al., 2000).

Oncology Diagnostic Applications

Analogues of σ receptor ligands similar to the target compound, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, have been explored. These studies suggest applications in diagnosing and treating cancer (Abate et al., 2011).

Antidepressant Drugs

New classes of antidepressant drugs with dual activity at serotonin receptors and serotonin transporter have been developed from derivatives structurally related to the target compound. These findings highlight the compound's potential in treating depression (Martínez et al., 2001).

5-HT Receptor Antagonists

Derivatives with components of the target molecule have been synthesized and tested for 5-HT2 antagonist activity. This suggests potential applications in developing treatments for conditions mediated by 5-HT2 receptors (Watanabe et al., 1992).

properties

IUPAC Name

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-31-20-9-2-17(3-10-20)4-11-22(30)28-14-12-27(13-15-28)16-21-24-25-26-29(21)19-7-5-18(23)6-8-19/h2-3,5-10H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAWYTMGMZKNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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